4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)
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Overview
Description
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrilotri(4,1-phenylene) core with three 2-methylbut-3-yn-2-ol groups attached, making it a tridentate ligand with significant versatility in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) typically involves the reaction of nitrilotri(4,1-phenylene) with 2-methylbut-3-yn-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) involves its ability to act as a tridentate ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence, which are exploited in various applications. The molecular targets and pathways involved depend on the specific metal ions and the nature of the complexes formed .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(Nitrilotri-4,1-phenylene)tris-benzonitrile: Similar structure but with benzonitrile groups instead of 2-methylbut-3-yn-2-ol.
(Nitrilotri-4,1-phenylene)trisboronic acid: Contains boronic acid groups, offering different reactivity and applications.
Uniqueness
4,4’,4’'-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol) is unique due to its combination of nitrilotri(4,1-phenylene) core and 2-methylbut-3-yn-2-ol groups, which provide distinct chemical and physical properties.
Properties
CAS No. |
91511-86-3 |
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Molecular Formula |
C33H33NO3 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-[4-[4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]anilino]phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C33H33NO3/c1-31(2,35)22-19-25-7-13-28(14-8-25)34(29-15-9-26(10-16-29)20-23-32(3,4)36)30-17-11-27(12-18-30)21-24-33(5,6)37/h7-18,35-37H,1-6H3 |
InChI Key |
GUPOKDYTQKRMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#CC(C)(C)O)C3=CC=C(C=C3)C#CC(C)(C)O)O |
Origin of Product |
United States |
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